molecular formula C14H8N2O3 B1611682 4-Cyano-4'-nitrobenzophenone CAS No. 68271-77-2

4-Cyano-4'-nitrobenzophenone

Cat. No. B1611682
CAS RN: 68271-77-2
M. Wt: 252.22 g/mol
InChI Key: TWQOHWCUSCBNRE-UHFFFAOYSA-N
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Description

4-Cyano-4’-nitrobenzophenone is a chemical compound with the CAS Number: 68271-77-2 and a molecular weight of 252.23 . It is a beige solid .


Molecular Structure Analysis

The molecular formula of 4-Cyano-4’-nitrobenzophenone is C14H8N2O3 . The InChI Code is 1S/C14H8N2O3/c15-9-10-1-3-11 (4-2-10)14 (17)12-5-7-13 (8-6-12)16 (18)19/h1-8H .

Scientific Research Applications

Cyanide Sensors in Aqueous Medium

Research has demonstrated the efficiency of substituted 2-aminobenzothiazoles salicylidenes, synthesized under microwave conditions, as sensitive and selective sensors for detecting cyanide in aqueous media. These sensors exhibit a significant colorimetric change upon interaction with cyanide, indicating their potential application in environmental monitoring and safety (Elsafy et al., 2018).

Reduction Mechanism of Aromatic Nitro Compounds

A study on the electrochemical reduction of 4-nitrobenzophenone in aqueous medium revealed a multi-step reduction process, highlighting the complex interactions between adsorption and protonation. This research contributes to a deeper understanding of the reduction behavior of organic compounds in aqueous environments, which is crucial for environmental remediation technologies (Laviron et al., 1994).

Wastewater Treatment

Comparative studies on the photodegradation of 4-nitroaniline and other pollutants using TiO2/UV-A and the photo-Fenton reaction have provided insights into the mechanisms and efficiencies of different wastewater treatment methods. This research aids in the development of more effective strategies for the removal of hazardous substances from water sources (Spacek et al., 1995).

Catalytic Activity for Reduction of Toxic Nitroaromatic Compounds

Studies on the synthesis of copper nanoparticles with varying morphologies via pulsed laser ablation in different solvents have shown their catalytic activity in the reduction of aromatic nitro compounds. This research opens up new possibilities for the development of efficient catalysts for the detoxification of pollutants (Begildayeva et al., 2020).

Safety And Hazards

4-Cyano-4’-nitrobenzophenone is classified as an irritant . It is harmful if swallowed or in contact with skin . It causes skin and eye irritation . It is toxic if inhaled and may cause respiratory irritation . Protective measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .

properties

IUPAC Name

4-(4-nitrobenzoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O3/c15-9-10-1-3-11(4-2-10)14(17)12-5-7-13(8-6-12)16(18)19/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQOHWCUSCBNRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40568593
Record name 4-(4-Nitrobenzoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-4'-nitrobenzophenone

CAS RN

68271-77-2
Record name 4-(4-Nitrobenzoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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